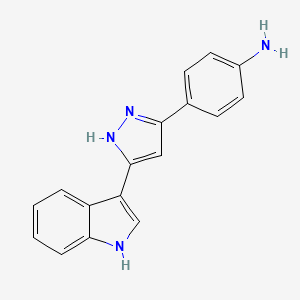
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride is a chemical compound that features a piperidine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and isoquinoline structures suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Isoquinoline Moiety: The isoquinoline structure can be introduced via cyclization reactions involving benzylamine derivatives.
N-Methylation: The methyl group is introduced through methylation reactions using methyl iodide or similar reagents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline or piperidine rings.
Reduction: Reduced forms of the compound, potentially affecting the isoquinoline ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine: The non-hydrochloride form of the compound.
N-Methyl-N-(piperidin-4-YL)quinolin-5-amine: A similar compound with a quinoline ring instead of an isoquinoline ring.
N-Methyl-N-(piperidin-4-YL)benzylamine: A related compound with a benzylamine moiety.
Uniqueness
N-Methyl-N-(piperidin-4-YL)isoquinolin-5-amine hydrochloride is unique due to the combination of the piperidine and isoquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
651307-14-1 |
|---|---|
Molecular Formula |
C15H20ClN3 |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylisoquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c1-18(13-5-8-16-9-6-13)15-4-2-3-12-11-17-10-7-14(12)15;/h2-4,7,10-11,13,16H,5-6,8-9H2,1H3;1H |
InChI Key |
TYPSYEMUABAAMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C2=CC=CC3=C2C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)





![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)

![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)

![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)

